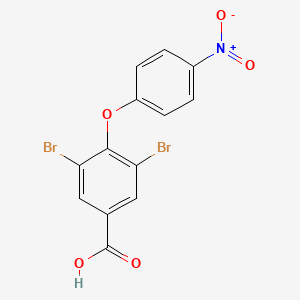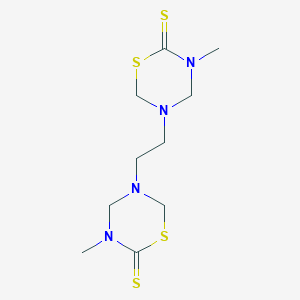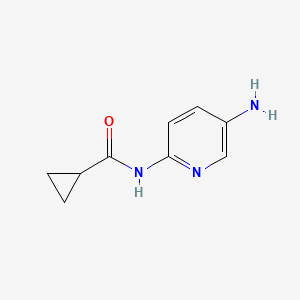![molecular formula C19H22N2O4S2 B3302806 5-[(Cyclopentylamino)sulfonyl]-1-(phenylsulfonyl)indoline CAS No. 919019-91-3](/img/structure/B3302806.png)
5-[(Cyclopentylamino)sulfonyl]-1-(phenylsulfonyl)indoline
Vue d'ensemble
Description
Indoline is a heterocyclic organic compound that is a part of many biologically active molecules and pharmaceuticals. The sulfonyl group (SO2) is a common functional group in organic chemistry and is known for its ability to form stable and often biologically active compounds. The cyclopentylamino group could potentially contribute to the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would consist of an indoline core with a sulfonyl group attached to one carbon and a cyclopentylamino-sulfonyl group attached to another carbon. This structure could potentially influence its reactivity and biological activity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indoline derivatives are known to participate in a variety of chemical reactions. The presence of sulfonyl groups could make it a participant in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonyl group) would influence properties like solubility, melting point, and reactivity .Mécanisme D'action
The mechanism of action of 5-[(Cyclopentylamino)sulfonyl]-1-(phenylsulfonyl)indoline is not fully understood, but it is believed to act as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, this compound may be able to induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(Cyclopentylamino)sulfonyl]-1-(phenylsulfonyl)indoline in lab experiments is its high potency and selectivity for the PI3K pathway. This allows for more precise targeting of cancer cells and reduces the risk of off-target effects. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for the study of 5-[(Cyclopentylamino)sulfonyl]-1-(phenylsulfonyl)indoline. One area of research is the development of more stable and soluble analogs of this compound for improved efficacy in lab experiments. Another area of research is the investigation of this compound as a potential therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential for combination therapy with other anticancer drugs.
Applications De Recherche Scientifique
5-[(Cyclopentylamino)sulfonyl]-1-(phenylsulfonyl)indoline has been studied for its potential as a therapeutic agent in various scientific research applications. One study found that this compound was able to inhibit the growth of human prostate cancer cells in vitro by inducing apoptosis. Another study showed that this compound was able to enhance the antitumor activity of chemotherapy drugs in mice with breast cancer.
Safety and Hazards
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c22-26(23,20-16-6-4-5-7-16)18-10-11-19-15(14-18)12-13-21(19)27(24,25)17-8-2-1-3-9-17/h1-3,8-11,14,16,20H,4-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHMFVHBKVBZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B3302726.png)
![Piperazine, 3,5-dimethyl-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B3302728.png)



![3-cinnamyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3302757.png)
![4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3302765.png)
![2-Benzyl-6-butan-2-yl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3302770.png)
![6-Butan-2-yl-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B3302771.png)
![6-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)chromen-2-one](/img/structure/B3302780.png)
![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-phenoxyethan-1-one](/img/structure/B3302795.png)
![6-[2-(4-Benzylpiperidin-1-yl)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3302800.png)

![4-methoxy-3-(N-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B3302823.png)